tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892952-70-4 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 235.69 g/mol. The structure consists of a thiazole ring and a carbamate functional group, with a chlorine atom attached to the thiazole ring, which significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O₂S |
| Molecular Weight | 235.69 g/mol |
| IUPAC Name | tert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve the disruption of bacterial cell walls or interference with essential metabolic pathways.
Case Study : In a study evaluating various thiazole derivatives for antimicrobial activity, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Its action may involve the inhibition of specific enzymes or proteins that are crucial for cancer cell proliferation.
Research Findings : A recent study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. This compound showed promising results against human pulmonary malignant cells (A549), with an IC50 value indicating effective cytotoxicity .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 25.72 |
| Gefitinib (reference drug) | A549 | 15.00 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Protein Interaction : It can interact with proteins that regulate cell growth and apoptosis.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Case Studies :
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.008 | Highly sensitive |
| Escherichia coli | 0.030 | Moderate sensitivity |
| Streptococcus pneumoniae | 0.060 | Moderate sensitivity |
These findings suggest its potential as a lead compound for developing new antibiotics, particularly against resistant strains like MRSA.
Anticancer Research
The compound's ability to form covalent bonds with nucleophilic sites on biomolecules positions it as a promising candidate in anticancer research. Preliminary studies indicate that it may inhibit key enzymes involved in cancer cell proliferation.
Mechanism of Action :
The interaction of the compound with specific molecular targets can disrupt cellular processes critical for cancer cell survival, thus providing a pathway for therapeutic applications .
Agricultural Chemistry
In agricultural contexts, the compound's antimicrobial properties make it suitable for developing new pesticides or fungicides. Its efficacy against plant pathogens could enhance crop protection strategies.
Synthesis of Specialty Chemicals
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules used in various industrial applications, including the production of polymers and coatings.
Research and Development
The compound is often used in research laboratories as a reagent due to its unique reactivity profile, enabling chemists to explore new synthetic pathways and reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The chloromethyl group distinguishes tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent Comparison and Physical Properties
Key Observations :
- Chloromethyl vs. Bromomethyl : The bromomethyl analog (CAS 1001419-35-7) exhibits higher reactivity in substitution reactions due to bromine’s superior leaving-group ability, but the chloromethyl derivative offers better stability for storage and handling .
- Chloromethyl vs. Hydroxymethyl : The hydroxymethyl analog (CAS 494769-44-7) requires activation (e.g., tosylation) for further reactions, making the chloromethyl derivative more synthetically versatile .
- Chloromethyl vs. Methyl : The methyl-substituted analog (CAS 848472-44-6) is chemically inert, highlighting the chloromethyl group’s utility in constructing complex architectures .
Preparation Methods
Detailed Preparation Method
Boc-Protection of Thiourea
- Starting Material: Commercially available thiourea.
- Reagents and Conditions: Sodium hydride (NaH) as the base, di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting agent, in tetrahydrofuran (THF) solvent at room temperature for 1 hour.
- Outcome: Selective Boc protection of one amine group on thiourea, yielding Boc-protected thiourea intermediate.
This reaction yields a statistical mixture including unprotected thiourea, mono-Boc-protected thiourea, and bis-Boc-protected thiourea. The desired mono-Boc-protected thiourea is isolated by crystallization to remove unreacted thiourea and bis-protected species, which is crucial to avoid side reactions in the next step.
Hantzsch Thiazole Synthesis
- Reagents and Conditions: The Boc-protected thiourea intermediate reacts with 1,3-dichloroacetone in acetone solvent at room temperature for 72 hours.
- Mechanism: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of 1,3-dichloroacetone, cyclization to form a thiazole ring, and elimination of water to yield the chloromethyl-substituted thiazole.
- Yield: Approximately 68% isolated yield after purification by column chromatography.
The product of this step is tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate as a white solid.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea | NaH, Boc2O, THF, RT, 1 h | Boc-protected thiourea | 48 |
| 2 | Boc-protected thiourea | 1,3-Dichloroacetone, acetone, RT, 72 h | This compound | 68 |
Additional Notes on Purification and Characterization
- The Boc-protected thiourea intermediate is purified by crystallization to remove unwanted species.
- The final product is purified by column chromatography using ethyl acetate/heptane mixtures.
- Characterization of the final compound typically involves ^1H NMR spectroscopy, confirming the presence of tert-butyl group signals (singlet at ~1.4 ppm), chloromethyl protons (~4.6 ppm), and thiazole ring protons (~6–8 ppm).
Alternative Preparation Approaches and Considerations
- Base and Solvent Variations: For related derivatives, bases such as potassium carbonate (K2CO3) and solvents like alcohols have been used for subsequent modifications of the chloromethyl group, but for the initial chloromethylation, the described method is preferred for selectivity.
- Reaction Time and Temperature: The Hantzsch thiazole synthesis requires prolonged reaction time (up to 72 hours) at room temperature to ensure complete conversion.
- Yield Optimization: Purity of starting thiourea and careful separation of mono- and bis-Boc-protected intermediates are critical for yield optimization.
Research Findings and Literature Support
The method described above is supported by a comprehensive 2010 thesis by AGN Lodewegen, which details the synthesis of N-Boc-4-(chloromethyl)thiazol-2-amine with an overall yield of 33% starting from thiourea, highlighting the importance of the Boc protection step and the Hantzsch thiazole synthesis mechanism.
Another study focusing on related thiazole derivatives confirms the utility of 1,3-dichloroacetone in constructing the chloromethyl thiazole moiety under mild conditions with good yields.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | Thiourea (commercially available) |
| Boc protection reagent | Boc2O (di-tert-butyl dicarbonate) |
| Base for Boc protection | Sodium hydride (NaH) |
| Solvent (Boc protection) | Tetrahydrofuran (THF) |
| Boc protection temperature | Room temperature (RT) |
| Boc protection time | 1 hour |
| Cyclization reagent | 1,3-Dichloroacetone |
| Cyclization solvent | Acetone |
| Cyclization temperature | Room temperature (RT) |
| Cyclization time | 72 hours |
| Purification method | Crystallization (intermediate); column chromatography (final product) |
| Overall yield (two steps) | ~33% |
| Characterization techniques | ^1H NMR, Mass Spectrometry |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the thiazole ring at the 4-position. A common approach is halogenation (e.g., chloromethylation) followed by carbamate protection. For example, iodination of a precursor thiazole using LDA (lithium diisopropylamide) and iodine in THF at low temperatures (e.g., –78°C) can yield intermediates like tert-Butyl ((4-cyano-5-iodothiazol-2-yl)methyl)carbamate, which can undergo further substitution . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side reactions like over-halogenation.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substituent positions and carbamate protection. For example, the tert-butyl group typically appears as a singlet at ~1.38 ppm in ¹H NMR. IR spectroscopy confirms the carbamate C=O stretch (~1680–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹). HRMS validates molecular weight (e.g., calculated for C₉H₁₂ClN₂O₂S: 259.03 g/mol) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but sensitive to moisture and strong acids/bases. Storage in desiccators under argon is recommended. Decomposition via hydrolysis of the chloromethyl group or tert-butyl carbamate can occur, detectable by TLC monitoring (Rf shifts) or NMR (disappearance of tert-butyl signals) .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group serves as an electrophilic site for SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (if converted to a boronic ester). For example, palladium-catalyzed coupling with aryl boronic acids in DME/H₂O at 80–100°C can introduce aromatic substituents. Reactivity is enhanced by electron-withdrawing effects of the thiazole ring .
Q. What strategies resolve contradictions in reported yields for similar thiazole-carbamate syntheses?
- Methodological Answer : Discrepancies often arise from purification methods or starting material quality. For instance, column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (EtOH/H₂O) can affect yields. Systematic comparison using identical reagents (e.g., anhydrous THF vs. technical grade) and rigorous drying of intermediates (e.g., MgSO₄ vs. Na₂SO₄) is critical .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or tubulin) identifies binding affinities. The thiazole ring’s planarity and chloromethyl group’s hydrophobicity are key parameters. MD simulations (GROMACS) assess stability of ligand-protein complexes, with RMSD (root-mean-square deviation) thresholds <2.0 Å indicating viable interactions .
Q. What analytical techniques differentiate degradation products during long-term stability studies?
- Methodological Answer : LC-MS/MS with C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) identifies hydrolyzed products (e.g., free thiazole-2-amine or tert-butanol). HPLC-DAD (diode array detection) monitors UV absorbance shifts (λ = 254 nm for carbamates). Quantification uses external calibration curves for known degradation markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
